(1R,2S)-2-(Prop-2-en-1-yl)cyclohexane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(Prop-2-en-1-yl)cyclohexane-1-thiol is an organic compound featuring a cyclohexane ring substituted with a prop-2-en-1-yl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Prop-2-en-1-yl)cyclohexane-1-thiol typically involves the following steps:
Formation of the Cyclohexane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Prop-2-en-1-yl Group: This step may involve alkylation reactions using prop-2-en-1-yl halides under basic conditions.
Addition of the Thiol Group: The thiol group can be introduced through nucleophilic substitution reactions using thiol-containing reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(Prop-2-en-1-yl)cyclohexane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the cyclohexane ring or the prop-2-en-1-yl group.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified cyclohexane derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2-(Prop-2-en-1-yl)cyclohexane-1-thiol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of thiol-containing compounds on biological systems.
Medicine
Industry
In industry, this compound may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(Prop-2-en-1-yl)cyclohexane-1-thiol would depend on its specific interactions with molecular targets. This could involve binding to proteins or enzymes, altering their activity, or participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-thiol: Lacks the prop-2-en-1-yl group.
2-(Prop-2-en-1-yl)cyclohexane: Lacks the thiol group.
(1R,2S)-2-(Prop-2-en-1-yl)cyclohexane-1-ol: Contains a hydroxyl group instead of a thiol group.
Uniqueness
(1R,2S)-2-(Prop-2-en-1-yl)cyclohexane-1-thiol is unique due to the presence of both the prop-2-en-1-yl group and the thiol group, which can impart distinct chemical and biological properties.
Properties
CAS No. |
63714-87-4 |
---|---|
Molecular Formula |
C9H16S |
Molecular Weight |
156.29 g/mol |
IUPAC Name |
(1R,2S)-2-prop-2-enylcyclohexane-1-thiol |
InChI |
InChI=1S/C9H16S/c1-2-5-8-6-3-4-7-9(8)10/h2,8-10H,1,3-7H2/t8-,9-/m1/s1 |
InChI Key |
RQGUGYLQESPTRL-RKDXNWHRSA-N |
Isomeric SMILES |
C=CC[C@@H]1CCCC[C@H]1S |
Canonical SMILES |
C=CCC1CCCCC1S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.